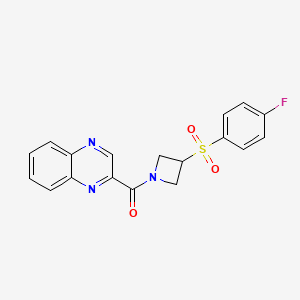

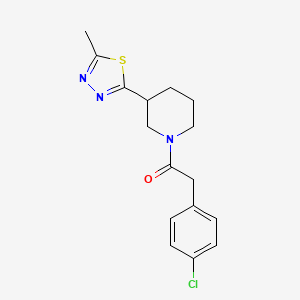

![molecular formula C9H15BrO B2711597 7-(Bromomethyl)-6-oxaspiro[3.5]nonane CAS No. 2090711-56-9](/img/structure/B2711597.png)

7-(Bromomethyl)-6-oxaspiro[3.5]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(Bromomethyl)-6-oxaspiro[3.5]nonane” is a spiro compound. Spiro compounds are organic compounds with a unique structure where two rings share a single atom, which is called the spiroatom . In this case, the spiroatom is a carbon atom. The compound also contains a bromomethyl group (-CH2Br), which is a common functional group in organic chemistry.

Scientific Research Applications

Efficient Synthesis of Triazole-Containing Spiro Dilactones

A study by Ghochikyan et al. (2016) demonstrates the efficient preparation of 3-Bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones from 3-ethoxycarbonyltetrahydrofuran-2-ones. This process enables the subsequent conversion of the bromomethyl group into an azidomethyl one, followed by a click reaction with alkynes to produce multifunctional triazole-containing spiro dilactones in almost quantitative yields. This methodology is significant for the synthesis of compounds with potential applications in drug development and materials science Ghochikyan et al., 2016.

Synthetic Approaches to Spiroaminals

Sinibaldi and Canet (2008) review various strategies for synthesizing spiroaminals, including those with 1-oxa-6-azaspiro[4.4]nonane cores. These compounds are of interest due to their presence in natural and synthetic products with significant biological activities. The review summarizes different synthetic approaches, demonstrating the relevance of such structures in medicinal chemistry and drug discovery Sinibaldi & Canet, 2008.

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

A novel synthesis approach for 2-oxa-7-azaspiro[3.5]nonane is described by Gurry, McArdle, and Aldabbagh (2015). They converted spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations, showcasing a method for creating complex spirocyclic structures. This study highlights the potential of spirocyclic compounds in the development of new pharmaceuticals and materials Gurry et al., 2015.

Reactions of a Spiro Trisilane with Palladium Complexes

Research by Suginome et al. (1998) on 1,1,6,6-Tetramethyl-1,5,6-trisilaspiro[4.4]nonane's reactions with palladium complexes illustrates the compound's utility in organometallic chemistry. The study shows how oxidative addition of the Si−Si bonds to palladium complexes affords dinuclear palladium(II) and stable palladium(IV) complexes. These findings have implications for catalysis and the synthesis of organosilicon polymers Suginome et al., 1998.

properties

IUPAC Name |

7-(bromomethyl)-6-oxaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO/c10-6-8-2-5-9(7-11-8)3-1-4-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVHZQSCRLKNBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC(OC2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Bromomethyl)-6-oxaspiro[3.5]nonane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate](/img/structure/B2711521.png)

![4-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2711522.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2711523.png)

![[4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2711526.png)

![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B2711528.png)

![5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2711533.png)